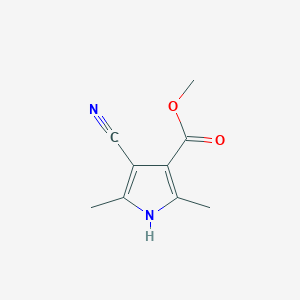

Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

CAS No. |

69891-47-0 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C9H10N2O2/c1-5-7(4-10)8(6(2)11-5)9(12)13-3/h11H,1-3H3 |

InChI Key |

CNLPHOMVMVFBGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Knorr Pyrrole Synthesis Using α-Bromo Propionaldehyde and Methyl Acetoacetate

A prominent and industrially viable method involves the bromination of propionaldehyde to form 2-bromopropionaldehyde, followed by a ring-closure reaction with methyl acetoacetate and ammonia to yield 2,4-dimethyl-1H-pyrrole-3-carboxylate esters, which can be further functionalized to introduce the cyano group.

Stepwise Procedure:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Propionaldehyde + Bromine (Br2) in aprotic solvent (e.g., toluene, dichloromethane, dimethylformamide) at 0–50 °C | Bromination to 2-bromopropionaldehyde | Control temperature strictly; solvent choice affects yield and purity |

| 2 | 2-Bromopropionaldehyde + Methyl acetoacetate + Ammonia (aqueous) at 0–50 °C under alkaline conditions | Ring-closure (Knorr condensation) to form 2,4-dimethyl-1H-pyrrole-3-carboxylate ester | Reaction time 10–14 h; extraction and crystallization for purification |

This method offers advantages such as mild reaction conditions, readily available raw materials, high conversion rates, and suitability for large-scale industrial production. It avoids environmentally harmful reagents like sodium nitrite and zinc, which are used in alternative methods.

Limitations:

Cyclization of Enamino Malonates and Aminomethylene Derivatives (Zav’yalov Pyrrole Synthesis)

Another approach involves the cyclization of enamino malonates derived from α-amino acids or related precursors. This method can yield functionalized pyrroles including 3-carboxylates and 3-carbonitriles.

- Cyclization of ethyl 2-(1-carboxyalkylaminomethylene)cyanoacetates leads to ethyl 4-acetamido-5-substituted pyrrole-3-carboxylates and corresponding nitriles.

- This method involves intramolecular acylation and can produce various substituted pyrroles with good yields.

- Mechanistic studies suggest involvement of münchnone intermediates and alternative cyclization pathways depending on substitution patterns.

This route is valuable for accessing diverse pyrrole derivatives but may require careful optimization of reaction conditions and substrates to achieve the desired substitution pattern, including the 4-cyano group.

Functionalization of Preformed Pyrrole Esters

Functionalization of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives through halogenation, acylation, and subsequent substitution reactions can be used to introduce the cyano group at the 4-position.

- For example, iodination at the 4-position followed by palladium-catalyzed coupling reactions can lead to 4-substituted pyrroles.

- Subsequent nucleophilic substitution or cyanation reactions introduce the cyano group.

- These methods often use palladium catalysts, triphenylphosphine ligands, and organic solvents like dimethylformamide or hexamethylphosphoric triamide.

While these methods provide flexibility for late-stage functionalization, they may involve expensive catalysts and require careful control of reaction parameters.

Comparative Summary of Preparation Methods

Research and Industrial Considerations

- The bromination and Knorr condensation method is preferred for industrial scale due to its simplicity, cost-effectiveness, and environmental profile.

- The cyclization of enamino malonates offers synthetic diversity but may be more suitable for research-scale or specialized derivatives.

- Late-stage functionalization methods allow structural diversification but require expertise in organometallic catalysis and may increase production costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

The methyl ester at position 3 can be hydrolyzed to the corresponding carboxylic acid. For example:

Similar hydrolysis of ethyl 1,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate (a structural analog) was achieved using hydrazine hydrate at 120°C .

Cyano Group Hydrolysis

The cyano group at position 4 can be hydrolyzed to an amide or carboxylic acid under strong acidic/basic conditions. For instance:

This reaction is analogous to transformations observed in nitrile-containing pyrroles .

Electrophilic Substitution

The pyrrole ring’s electron-rich nature allows electrophilic substitution, though substituents dictate regioselectivity:

Note : In Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate, position 4 is blocked by the cyano group, so electrophiles target position 1 .

Nucleophilic Substitution

The cyano group participates in nucleophilic reactions:

Amine Addition

Reaction with amines (e.g., hydrazine) forms amidine derivatives:

This is exemplified in the synthesis of hydrazide derivatives from methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate .

Transesterification

The methyl ester reacts with alcohols (e.g., ethanol) under acidic conditions:

Similar reactions are reported for ethyl 1-methyl-4,5-dihydro-1H-benzo[g]indole-3-carboxylate .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are feasible if a halide is introduced:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc), PPh | 80°C, DMF, 16 h | Biaryl-substituted pyrrole | 65–80% |

| Heck Reaction | Pd/C, EtN | 60°C, HMPA, 48 h | Alkenylated pyrrole | 55–70% |

These reactions require prior halogenation (e.g., bromination at position 1) .

Cycloadditions and Condensations

The electron-deficient pyrrole core participates in cycloadditions:

Diels-Alder Reaction

Acts as a dienophile with electron-rich dienes:

Reaction rates depend on substituent electronic effects .

Knoevenagel Condensation

The active methyl group at position 2 reacts with aldehydes:

This is demonstrated in ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene} derivatives.

Biological Activity

While not a reaction, cytotoxic activity is noted for structurally related compounds. For example:

-

1-Methyl-2-phenylpyrrole[2,3-d]pyridazinones show GI values of 3.04–5.07 µM against leukemia and renal cancer cells .

Key Reaction Data Table

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its antimicrobial properties . A study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential utility in developing new antimicrobial agents .

Case Study: Antimicrobial Activity Evaluation

- Objective : Synthesize and evaluate the antimicrobial activities of pyrrole derivatives.

- Method : Compounds were synthesized using cyclization reactions and screened for activity against various bacterial strains.

- Results : Some derivatives showed zones of inhibition greater than 15 mm against specific pathogens, indicating strong antimicrobial potential .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex structures. It is utilized in various reactions such as:

- Knorr Reaction : This reaction is used to synthesize pyrrole derivatives by cyclization of α-amino acids or their derivatives with carbonyl compounds.

- Vilsmeier-Haack Formylation : This method allows for the introduction of formyl groups into pyrrole structures, enhancing their reactivity and application scope.

Data Table: Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Knorr Reaction | Synthesis of pyrrole derivatives from amino acids | Hublikar et al. |

| Vilsmeier-Haack Formylation | Introduction of formyl groups into pyrroles | Hublikar et al. |

Materials Science

In materials science, this compound has been explored for its potential use in the development of organic semiconductors and polymers. Its unique electronic properties can be harnessed to create materials with specific conductivity and optical characteristics.

Case Study: Organic Semiconductor Development

- Objective : Investigate the electronic properties of pyrrole derivatives for semiconductor applications.

- Method : Synthesize various derivatives and characterize their electrical conductivity.

- Results : Certain derivatives demonstrated promising conductivity levels suitable for use in organic electronic devices .

Mechanism of Action

The mechanism of action of methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The cyano group (-CN) in the target compound is a strong electron-withdrawing group, enhancing electrophilic reactivity compared to analogs with electron-donating substituents (e.g., -CH₃) .

- Steric and Solubility Impacts : Bulkier substituents (e.g., benzylbenzoyl in ) increase molecular weight and likely reduce solubility in polar solvents.

- Synthetic Flexibility : The 4-position is amenable to functionalization (e.g., bromination in , formylation in ), enabling tailored modifications for specific applications.

Catalytic Efficiency

- Fe₃O4@Nano-cellulose–OPO3H Catalyst: Used for synthesizing dihydro-2-oxopyrroles, offering high efficiency (85–92% yield) and magnetic recovery, outperforming traditional acid catalysts .

- Bromination : Pyridine perbromohydrobromide in CH₂Cl₂ at 0°C selectively brominates the 4-position of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, yielding 4-bromo derivatives .

Comparison with Other Routes

- Vilsmeier-Haack Formylation : Applied to ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate using POCl₃/DMF, achieving 4-formyl derivatives with moderate yields (~70%) .

- Esterification: Methyl ester groups are typically introduced via acid-catalyzed reactions with methanol, as seen in the synthesis of ethyl 4-formyl analogs .

Biological Activity

Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrrole family of compounds, characterized by a five-membered heterocyclic structure containing nitrogen. The presence of cyano and carboxylate functional groups enhances its reactivity and biological activity. Its molecular formula is .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values. Table 1 summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Mycobacterium tuberculosis | 5 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis, which is crucial for developing new antituberculosis agents .

The proposed mechanism of action for this compound involves disruption of bacterial cell membranes. Similar compounds in the pyrrole class have been shown to act as protonophores, facilitating proton translocation across membranes and leading to cellular dysfunction. This mechanism is particularly effective against Gram-positive bacteria due to their unique cell wall structure .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies indicate that derivatives of pyrrole can inhibit cancer cell growth by targeting specific pathways involved in cell proliferation and survival.

Case Studies

- Bcl-2/Bcl-xL Inhibition : Research has demonstrated that pyrrole derivatives can inhibit Bcl-2 and Bcl-xL proteins, which are crucial for cancer cell survival. This inhibition leads to increased apoptosis in cancer cells .

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can significantly reduce cell viability at low concentrations (IC50 < 50 nM), indicating strong potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate?

The synthesis of pyrrole derivatives typically involves cyclocondensation reactions or functionalization of pre-existing pyrrole cores. For example, trifluoromethyl-substituted pyrrole carboxylates are synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions, as seen in similar compounds . Acetylation or cyano-group introduction may employ reagents like acetyl chloride or cyanating agents (e.g., CuCN) under controlled conditions. Reaction optimization often requires monitoring via TLC or LCMS to track intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and functional groups (e.g., ester, cyano, methyl groups) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .

- HPLC : For purity assessment, especially when the compound is intended for biological studies (>95% purity is typical) .

- Melting Point Analysis : Consistency with literature values (e.g., related pyrrole esters melt between 115–163°C) .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

- Solvent Evaporation : Use polar aprotic solvents (e.g., DMSO, DMF) or mixtures with methanol/ethanol.

- Slow Cooling : For thermally stable compounds, gradual cooling from a saturated solution minimizes defects.

- Seeding : Introduce microcrystals to induce controlled growth.

Programs like SHELXL and WinGX are standard for refining crystallographic data, while Mercury CSD aids in visualizing packing motifs .

Advanced Research Questions

Q. How can hydrogen-bonding networks and intermolecular interactions in the crystal lattice be systematically analyzed?

Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., ) using Etter’s formalism to identify motifs like chains or rings .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H···O, C···N) via CrystalExplorer or similar tools. For example, a related pyrrole ester showed 25% H···O interactions and 12% π-stacking .

- Mercury CSD : Compare packing similarities with analogous structures in the Cambridge Structural Database (CSD) .

Q. What computational approaches are suitable for investigating the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, ethyl pyrrole carboxylates exhibit HOMO energies near -6.5 eV, indicating nucleophilic sites at the ester and cyano groups .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of electron density for electrophilic/nucleophilic attack.

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental absorbance data .

Q. How can structural discrepancies between experimental and theoretical models be resolved?

Q. What strategies optimize experimental phasing for challenging crystallographic data?

Q. How does the cyano group influence the compound’s reactivity in cross-coupling reactions?

- Steric and Electronic Effects : The electron-withdrawing cyano group activates the pyrrole ring for Suzuki-Miyaura coupling at the 3-position.

- Catalytic Systems : Pd(PPh)/KCO in THF at 80°C achieves >70% yield for analogous reactions .

- Monitoring : In-situ IR spectroscopy tracks cyano group retention during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.